[(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride
Description
(2,5-Dimethoxyphenyl)methylamine hydrochloride is a substituted benzylamine derivative characterized by a 2,5-dimethoxy-substituted phenyl ring attached to a methyl group, with a propylamine side chain forming the hydrochloride salt. Its molecular formula is C₁₂H₂₀ClNO₂ (calculated molecular weight: 245.75 g/mol). The compound shares structural similarities with serotonergic agonists but lacks extensive pharmacological characterization in the literature.
Synthesis pathways for analogous compounds (e.g., 2C-D, 2C-P) involve reductive amination or hydrogenation of intermediate ketones, as described in for related isonitrosoketone derivatives .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3;/h5-6,8,13H,4,7,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQNXEYTGUEQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. The final step involves the alkylation of 2,5-dimethoxyphenethylamine with propyl bromide in the presence of a base like potassium carbonate to form (2,5-Dimethoxyphenyl)methylamine. The hydrochloride salt is obtained by treating the amine with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves several steps:
- Formation of Intermediate : The reaction begins with 2,5-dimethoxybenzaldehyde reacting with nitroethane to yield 2,5-dimethoxy-beta-nitrostyrene.
- Reduction : This intermediate is then reduced using lithium aluminum hydride to produce 2,5-dimethoxyphenethylamine.
- Alkylation : The final step involves alkylation with propyl bromide in the presence of potassium carbonate to form the target compound. The hydrochloride salt is obtained by treating the amine with hydrochloric acid.
Chemistry
- Precursor for Synthesis : This compound serves as a precursor for synthesizing various phenethylamine derivatives, which are important in the development of new psychoactive substances.
- Chemical Reactions : It undergoes various reactions including oxidation to form quinones, reduction to produce amine derivatives, and electrophilic aromatic substitutions.
Biology
- Neurotransmitter Interaction : Research indicates that (2,5-Dimethoxyphenyl)methylamine hydrochloride interacts with serotonin receptors, particularly the 5-HT2A subtype. This interaction suggests its potential use in studying neurotransmitter systems and their effects on mood and perception .
- Psychoactive Properties : Due to its structural similarity to other psychoactive compounds, it is studied for its effects on mood disorders and other psychiatric conditions.
Medicine
- Therapeutic Potential : The compound is investigated for its potential therapeutic effects in treating psychiatric disorders due to its agonistic activity at serotonin receptors .
- Clinical Insights : Case studies have highlighted the clinical implications of similar compounds in emergency medicine, particularly concerning their psychoactive effects and the challenges in detection during toxicological assessments .
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and hallucinations. The compound also affects other neurotransmitter systems, including dopamine and norepinephrine pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (2,5-Dimethoxyphenyl)methylamine hydrochloride with key analogs:
| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Amine Side Chain | Key Pharmacological Targets | Evidence Source |
|---|---|---|---|---|---|
| (2,5-Dimethoxyphenyl)methylamine HCl | C₁₂H₂₀ClNO₂ | 2,5-dimethoxy | N-propyl | Not well studied | - |
| 2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl) | C₁₁H₁₈ClNO₂ | 2,5-dimethoxy, 4-methyl | Ethylamine (β-phenethylamine) | 5-HT₂A/2C receptor agonist | |
| 2C-P (2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine HCl) | C₁₃H₂₂ClNO₂ | 2,5-dimethoxy, 4-propyl | Ethylamine (β-phenethylamine) | 5-HT₂A/2C receptor agonist | |
| 25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) | C₁₇H₂₁NO₃ | 2,5-dimethoxy | Ethylamine with hydroxymethylphenol | 5-HT₂A agonist | |
| 1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine HCl | C₁₄H₂₄ClNO₂ | 2,5-dimethoxy, 4-propyl | Isopropylamine (amphetamine backbone) | Likely 5-HT₂A agonist |
Key Observations:
The N-propyl side chain distinguishes it from phenethylamine derivatives (e.g., 2C-D, 2C-P) and amphetamine-like structures (e.g., compound), which may alter metabolic stability and binding kinetics.
Pharmacological Implications: Phenethylamines (e.g., 2C-D, 2C-P) are established 5-HT₂A/2C agonists, with 4-position substituents (methyl, propyl) enhancing potency and duration of action . The absence of a 4-substituent in the target compound may limit its serotonergic activity. The benzylamine backbone (vs.
Synthetic Complexity :
Research Findings and Data Gaps
- Analogous compounds like 2C-P have melting points >150°C, suggesting similar thermal stability .
- Receptor Binding: No direct studies on the target compound’s receptor profile exist. Based on structural analogs, modest 5-HT₂A affinity is plausible but likely lower than 2C-series compounds.
Biological Activity
(2,5-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound with significant implications in neuropharmacology and medicinal chemistry. Its structure, characterized by a dimethoxyphenyl group and a propyl amine moiety, allows for unique interactions with biological systems, particularly serotonin receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₀ClNO₂
- CAS Number : 432492-76-7
- Structural Features : The compound features two methoxy groups attached to a phenyl ring, along with a propyl amine structure, which is crucial for its biological activity.
(2,5-Dimethoxyphenyl)methylamine hydrochloride primarily interacts with serotonin receptors, particularly the 5-HT2A subtype. These receptors are implicated in various neuropsychological conditions, making the compound a candidate for therapeutic applications in mood disorders and other psychiatric conditions.
The mechanism of action involves:
- Agonistic Activity : Similar compounds have shown agonistic effects at serotonin receptors, leading to modulation of neurotransmitter systems involved in mood regulation.
- Receptor Binding : The dimethoxyphenyl group facilitates binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues.
Biological Activity and Therapeutic Potential
Research indicates that (2,5-Dimethoxyphenyl)methylamine hydrochloride may exhibit various biological activities:
- Neuropharmacological Effects : Its interaction with serotonin receptors suggests potential applications in treating mood disorders. Studies on similar compounds have shown efficacy in modulating anxiety and depression symptoms.
- Psychoactive Properties : Due to its structural similarity to other psychoactive substances, it may possess hallucinogenic properties, warranting further investigation into its safety and efficacy .
Case Studies
Several case studies highlight the clinical implications of compounds related to (2,5-Dimethoxyphenyl)methylamine hydrochloride:
- Case Report on 25I-NBOMe :
- Toxicological Analysis :
Comparative Analysis
To better understand the uniqueness of (2,5-Dimethoxyphenyl)methylamine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,5-Dimethoxyamphetamine | Two methoxy groups on a phenyl ring | Schedule I controlled substance; no accepted medical use |
| 2,5-Dimethoxy-4-propylphenethylamine hydrochloride | Propyl chain on phenethylamine | Different receptor activity |
| (2,5-Dimethoxyphenyl)methylamine hydrochloride | Methyl instead of propyl group | Distinct pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
